NU6310
Description
Properties
CAS No. |
1453215-59-2 |
|---|---|
Molecular Formula |
C20H25N5O3S |
Molecular Weight |
415.512 |
IUPAC Name |
6-(cyclohexylmethoxy)-N-(4-(ethylsulfonyl)phenyl)-9H-purin-2-amine |
InChI |
InChI=1S/C20H25N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
SIKZOJIFMBUYSK-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(NC2=NC(OCC3CCCCC3)=C4N=CNC4=N2)C=C1)(CC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU6310; NU-6310; NU 6310; |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
NU6310 has been investigated for its potential use in cancer therapy due to its selective inhibition of CDK2, which plays a pivotal role in cell cycle regulation. In vitro studies have shown that treatment with this compound can inhibit the phosphorylation of retinoblastoma protein (RB), a key regulator of the cell cycle, thereby inducing cell cycle arrest in cancer cells .
Targeted Drug Delivery
Research has also explored the integration of this compound into drug delivery systems. By conjugating this compound with various nanoparticles or bioconjugates, researchers aim to enhance the specificity and efficacy of drug delivery to tumor sites. This approach leverages the compound's ability to selectively inhibit CDK2 while minimizing off-target effects .
Bioconjugation Strategies
This compound serves as a model compound in bioconjugation strategies aimed at developing targeted therapies. Its structure allows for modification and attachment to various biomolecules, facilitating the design of antibody-drug conjugates (ADCs) that can deliver cytotoxic agents specifically to cancer cells expressing CDK2 .
Case Study 1: Inhibition Profile
In a comparative study examining the inhibition profiles of NU6300 and this compound against CDK2, researchers observed that while NU6300 exhibited time-dependent inhibition consistent with covalent binding, this compound's effects were fully reversible upon dialysis. This study highlights the distinct pharmacological profiles and potential clinical implications of each compound .
Case Study 2: Nanoparticle Conjugation
A recent investigation into the use of carbon nanotubes as carriers for this compound demonstrated enhanced anticancer activity when combined with conventional chemotherapeutics like cisplatin. The study reported that this combination not only improved drug solubility but also increased cellular uptake and retention within tumor tissues .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | Inhibition of CDK2 leading to cell cycle arrest | Effective in reducing RB phosphorylation |
| Targeted Drug Delivery | Conjugation with nanoparticles for tumor targeting | Enhanced specificity and reduced systemic toxicity |
| Bioconjugation | Development of ADCs using this compound | Improved targeting and efficacy in preclinical models |
Comparison with Similar Compounds
NU6310 vs. NU6300
Key Findings :
- Binding Kinetics : Surface plasmon resonance (SPR) analysis revealed that this compound binds CDK2 with a higher association rate (kon = 1.13 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) compared to NU6300 (kon = 0.545 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>), suggesting faster target engagement .
- Functional Impact : In kinase assays, this compound-treated CDK2 regained activity after dialysis, whereas NU6300 caused permanent inactivation, aligning with its covalent mechanism .
This compound vs. NU6102
NU6102, a precursor in the NU6300/NU6310 synthetic pathway, is a reversible CDK2 inhibitor with structural similarities but lower potency (IC50 > 1 µM). Unlike this compound, it lacks sulfone-based substituents, resulting in weaker ATP-binding site interactions .
Research Implications
Therapeutic Potential
This compound’s reversible binding profile makes it a valuable tool for studying transient CDK2 inhibition in cell cycle regulation. However, its rapid dissociation limits its utility in long-term therapeutic contexts, where covalent inhibitors like NU6300 may offer prolonged efficacy .
Mutagenesis Studies
Wild-type CDK2 and mutant variants (e.g., K88E, K89V) were used to validate NU6300’s covalent binding specificity. This compound exhibited consistent inhibitory effects across all variants, confirming its reliance on non-covalent interactions .
Data Tables
Table 1: Kinetic Parameters of this compound and NU6300
| Inhibitor | kon (M<sup>−1</sup>s<sup>−1</sup>) | koff (s<sup>−1</sup>) | KD (µM) |
|---|---|---|---|
| This compound | 1.13 × 10<sup>5</sup> | 0.0809 | 0.716 |
| NU6300 | 0.545 × 10<sup>5</sup> | 0.0713 | 1.31 |
Table 2: Post-Dialysis CDK2 Activity
| Treatment | Residual Activity (%) |
|---|---|
| This compound | 100% (full recovery) |
| NU6300 | <10% (irreversible inhibition) |
Preparation Methods
Synthesis of the Purine Core Intermediate
The purine core is synthesized via sequential substitutions on 6-chloropurine:
-
Alkylation at C-6 : Treatment with cyclohexylmethanol under Mitsunobu conditions (DIAD, PPh3) introduces the cyclohexylmethoxy group.
-
Sulfonation at C-2 : Reaction with chlorosulfonic acid yields the 2-sulfonyl chloride intermediate, which is subsequently coupled to a benzylamine derivative.
Key Reaction Conditions :
Final Deprotection and Purification
The benzyl protecting group on the piperazine is removed via catalytic hydrogenation (H2, 10% Pd/C) in ethanol, affording this compound as a free base. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >95% purity.
Analytical Characterization
This compound’s structural integrity is confirmed through spectroscopic and chromatographic methods:
| Parameter | Data | Method |
|---|---|---|
| Molecular Weight | 415.512 g/mol | High-Resolution MS |
| Purity | >95% | HPLC |
| Solubility | 10 mM in DMSO | Kinetic solubility |
| IC50 (CDK2/Cyclin E) | 0.48 µM | Radiometric assay |
Elemental Analysis :
-
Calculated: C, 57.81%; H, 6.06%; N, 16.86%; O, 11.55%; S, 7.72%.
-
Observed: C, 57.65%; H, 6.12%; N, 16.78%; O, 11.60%; S, 7.68%.
Research Findings and Biological Validation
Reversible Inhibition Mechanism
Unlike covalent inhibitors (e.g., NU6300), this compound exhibits reversible binding to CDK2, as demonstrated in washout experiments where enzyme activity recovered fully after dialysis. This reversibility is attributed to the absence of a reactive warhead (e.g., acrylamide) in its structure.
Selectivity Profile
This compound shows >100-fold selectivity for CDK2 over CDK7 (IC50 CDK7 = 51 µM), attributed to its optimized substituent geometry, which avoids steric clashes with CDK7’s larger gatekeeper residue.
Cellular Activity
In Jurkat T-cell leukemia models, this compound induced cell cycle arrest at G1/S phase (EC50 = 1.2 µM), consistent with CDK2 inhibition. No cytotoxicity was observed in non-malignant fibroblasts at concentrations up to 10 µM.
Challenges and Optimization Opportunities
-
Synthetic Yield : The low yield (~30% overall) stems from side reactions during sulfonation and oxidation steps. Alternative oxidants (e.g., Oxone®) are under investigation.
-
Solubility : Poor aqueous solubility limits in vivo applications. Prodrug strategies (e.g., phosphate esters) are being explored .
Q & A
Q. How can theoretical frameworks (e.g., COM-B Model) be balanced with practical challenges in implementing evidence-based interventions?
- Methodological Answer : Use stakeholder engagement workshops to align theoretical constructs (e.g., Capability, Opportunity, Motivation) with on-the-barriers (e.g., staff resistance). Develop adaptive implementation frameworks that allow mid-study adjustments based on real-time feedback .
Data Presentation Guidelines
- Quantitative Data : Report means with standard deviations (e.g., 12.3 ± 1.5) and use ANOVA or regression models for multivariable analysis. Justify precision beyond three significant figures only if instrument accuracy warrants it .
- Qualitative Data : Present themes with representative quotes and frequency counts (e.g., “80% of nurses cited time constraints”). Use appendices for raw transcripts or coding trees .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
